Methyl 5,6-diaminonicotinate

Medicinal Chemistry Kinase Inhibitors Heterocycle Synthesis

Substituting Methyl 5,6-diaminonicotinate with 4,5- or 4,6-diamino regioisomers breaks imidazo[4,5-b]pyridine synthetic pathways, altering kinase inhibitor pharmacophores. DAPME's ortho-5,6-diamino geometry is the prerequisite for constructing the imidazo[4,5-b]pyridine core found in Mps1 kinase inhibitors and GPR109A agonists. • Exclusive 5,6-regiospecificity ensures correct heterocyclic annulation; regioisomeric impurities confound SAR. • Patent WO2012/3576 A1-validated intermediate with documented >98% purity and defined stability protocol. • Eliminates batch failure risk during medicinal-to-preclinical scale-up. Procure the 5,6-isomer exclusively to maintain synthetic pathway fidelity.

Molecular Formula C7H9N3O2
Molecular Weight 167.17 g/mol
CAS No. 104685-76-9
Cat. No. B173985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5,6-diaminonicotinate
CAS104685-76-9
Molecular FormulaC7H9N3O2
Molecular Weight167.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(N=C1)N)N
InChIInChI=1S/C7H9N3O2/c1-12-7(11)4-2-5(8)6(9)10-3-4/h2-3H,8H2,1H3,(H2,9,10)
InChIKeyKZFTZZIOEVUOOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5,6-Diaminonicotinate Overview


Methyl 5,6-diaminonicotinate (CAS 104685-76-9), also known as DAPME, is a diaminopyridine derivative featuring amino groups at the 5 and 6 positions and a methyl ester at the 3 position of the pyridine ring. It is a heterocyclic intermediate that has been cited in patent literature for the synthesis of biologically active molecules, including kinase inhibitors and other pharmaceutical agents . Its regiospecific substitution pattern distinguishes it from other diaminonicotinate isomers and renders it a critical starting material for constructing specific heterocyclic scaffolds.

Enables regiospecific imidazo[4,5-b]pyridine annulation
Supports kinase inhibitor library synthesis
Patent-cited building block for inflammatory and metabolic disease programs

Irreplaceability of Methyl 5,6-Diaminonicotinate


Attempting to substitute Methyl 5,6-diaminonicotinate with a regioisomer such as Methyl 4,5-diaminonicotinate or Methyl 4,6-diaminonicotinate will fundamentally alter the heterocyclic chemistry and biological outcome. The specific positioning of the amino groups at the 5 and 6 positions (ortho to each other) enables unique cyclization reactions—such as imidazole or triazole annulation—that are not geometrically feasible with meta- or para-substituted analogs. For instance, the 5,6-diamino configuration is a key precursor for synthesizing specific imidazo[4,5-b]pyridine derivatives, a pharmacophore found in several kinase inhibitors, whereas 4,5- or 4,6-isomers lead to different regioisomeric products . This intrinsic topological specificity means that a change in the diamine position will break the synthetic pathway and alter the final compound's binding mode.

5,6-Diaminonicotinate
Forms imidazo[4,5-b]pyridine scaffold (angular topology) for kinase pharmacophores.
4,5- or 4,6-Regioisomer
Yields imidazo[4,5-c]pyridine or other ring systems; geometrically incompatible with target cyclization.
Generic Diaminopyridine Mixes
Lower purity and unspecified regioisomer content alter synthetic outcome and impurity profile.

Methyl 5,6-Diaminonicotinate Differentiation Guide


Regiospecificity in Heterocycle Annulation

Methyl 5,6-diaminonicotinate uniquely provides the 5,6-ortho-diamine motif required for synthesizing imidazo[4,5-b]pyridine derivatives, a core structure in multiple kinase inhibitor programs. The 4,5-isomer exclusively yields imidazo[4,5-c]pyridines, creating a different regioisomeric scaffold that cannot be interchanged without altering the pharmacological profile [1]. This is a structural deterministic difference, not a potency difference per se.

Regiospecific Annulation
Class-level
Imidazo[4,5-b]pyridine vs. imidazo[4,5-c]pyridine
Determines scaffold topology and hydrogen-bonding vector; not interchangeable.
Based on classical heterocycle cyclization patterns.
Medicinal Chemistry Kinase Inhibitors Heterocycle Synthesis

Citation Frequency in Drug Discovery

Methyl 5,6-diaminonicotinate has been explicitly used as a key intermediate in multiple medicinal chemistry patents and primary research articles. A direct search indicates its use in patent US2002/193398 A1 for 'Compounds useful for the treatment of inflammatory diseases' , and in WO2012/3576 A1 related to GPR109A agonists . This contrasts with regioisomers like Methyl 4,5-diaminonicotinate, which appear only in generic building block catalogs and lack named patent applications in public records. The quantified difference is the count of high-value patent families citing each isomer.

Patent Citation Frequency
Data to verify
2 vs. 0 identifiable patent families
Indicates validated downstream demand for the 5,6-isomer in drug discovery.
Source-limited; confirm with updated patent searches.
Drug Discovery Synthetic Methodology Bibliometric Analysis

Purity and Storage Stability

Reputable vendors such as TargetMol and Beyotime supply Methyl 5,6-diaminonicotinate (DAPME) at purities exceeding 98% by HPLC, with recommended storage at -20°C for 3 years (powder) and -80°C in solution . This contrasts with the 95% standard purity typical for generic isomer mixtures or less-defined building blocks from bulk suppliers . The quantified purity difference ensures reproducibility in multi-step syntheses where byproducts can cascade and reduce overall yield.

Purity & Stability
Data to verify
>98% HPLC, -20°C long-term powder stability
Reduces multi-step synthesis yield losses and purification burden.
Supplier-reported data; verify with certificate of analysis.
Quality Control Stability Procurement

Methyl 5,6-Diaminonicotinate Applications


Kinase-Focused Imidazopyridine Libraries

The 5,6-diamino motif is the prerequisite for constructing the imidazo[4,5-b]pyridine core found in Mps1 kinase inhibitors and other anticancer kinase targets [1]. Researchers focusing on this specific regioisomer should procure the 5,6-isomer exclusively, as its 4,5-counterpart chemically yields a different, incompatible ring system.

GPR109A Agonist Synthesis

Patent WO2012/3576 A1 explicitly employs methyl 5,6-diaminonicotinate as an intermediate towards niacin receptor (GPR109A) agonists. Continuity in a patented therapeutic area demands identical intermediate sourcing to ensure identical impurity profiles and synthetic outcomes .

Scalable Supply for Lead Optimization

When scaling up from medicinal chemistry to preclinical supply, the documented >98% purity and defined stability protocol of DAPME reduce the risk of batch failure. Procuring lower-purity, poorly characterized generic alternatives can introduce unknown impurities that confound SAR analysis .

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Regiospecific ortho-diamine for imidazo[4,5-b]pyridine scaffolds
Scaffold topology and hydrogen-bonding vector control
GPR109A agonist program continuity
Patent-verified intermediate identity
Synthetic outcome and impurity profile consistency
Preclinical scale-up synthesis
High purity and defined stability protocol
Batch reproducibility and byproduct cascade risk

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


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